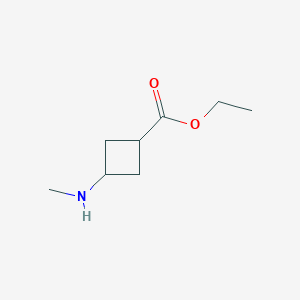

![molecular formula C19H25N5O3 B2439308 6-Cyclohexyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione CAS No. 896304-62-4](/img/structure/B2439308.png)

6-Cyclohexyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-Cyclohexyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione” is a purine derivative. Purines are biologically significant compounds, found in many natural substances such as DNA, RNA, and ATP . The cyclohexyl group suggests the presence of a cyclohexane ring, which is a common structural motif in many natural products .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the purine ring system, possibly through a multi-step process involving condensation reactions. The cyclohexyl and 3-oxobutan-2-yl groups would likely be introduced through substitution reactions .Molecular Structure Analysis

The molecular structure would be characterized by the purine ring system, with the various substituents attached. The cyclohexyl group would add a degree of three-dimensionality to the molecule .Chemical Reactions Analysis

As a purine derivative, this compound could potentially undergo a variety of chemical reactions. These might include further substitution reactions, as well as reactions at the carbonyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the purine ring system and the various substituents. For example, the compound might exhibit aromaticity due to the purine ring, and the polarity would be influenced by the presence of the carbonyl and amino groups .Scientific Research Applications

Antitumor Activity

The compound’s unique structure and purine-based core make it a promising candidate for antitumor research. Researchers have explored its potential as an inhibitor of specific enzymes involved in cancer cell proliferation. By disrupting key pathways, it may hinder tumor growth and metastasis .

Antibacterial and Antimycobacterial Properties

Due to its heterocyclic nature, this compound has demonstrated antibacterial and antimycobacterial activities. It could serve as a lead compound for developing novel antibiotics or antitubercular agents. Researchers have synthesized derivatives and evaluated their efficacy against bacterial strains, including Mycobacterium tuberculosis .

Anti-Inflammatory Effects

Imidazole-containing compounds often exhibit anti-inflammatory properties. This compound’s structure suggests potential interactions with inflammatory pathways. Investigating its effects on cytokines, prostaglandins, and immune responses could yield valuable insights for drug development .

Antiviral Applications

Researchers have explored imidazole derivatives as antiviral agents. While specific studies on this compound are limited, its structural features warrant investigation. It may interfere with viral replication or entry mechanisms, making it relevant for antiviral drug discovery .

Antiulcer Activity

Imidazole-based compounds have been studied for their gastroprotective effects. This compound’s potential as an antiulcer agent could be attributed to its ability to modulate gastric acid secretion or protect against mucosal damage. Further research is needed to validate this application .

Antiprotozoal and Antihelmintic Properties

Imidazole derivatives often exhibit activity against protozoan parasites and helminths. Investigating this compound’s effects on parasites responsible for diseases like malaria, leishmaniasis, or schistosomiasis could lead to novel treatments .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it.

Future Directions

properties

IUPAC Name |

6-cyclohexyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O3/c1-11-10-22-15-16(20-18(22)23(11)14-8-6-5-7-9-14)21(4)19(27)24(17(15)26)12(2)13(3)25/h10,12,14H,5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHSCOLFJUALAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)C(C)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16798057 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B2439226.png)

![4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2439231.png)

![ethyl 6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2439239.png)

![3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2439240.png)

![4-butoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2439244.png)

![7-azepan-1-yl-3-[(2,4-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2439247.png)

![N-[3-(2-ethoxyethyl)-6-methoxy-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2439248.png)